molecular formula C13H13BrN2O B1481122 4-Bromo-6-(4-ethoxybenzyl)pyrimidine CAS No. 2097967-79-6

4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Cat. No.: B1481122
CAS No.: 2097967-79-6
M. Wt: 293.16 g/mol
InChI Key: ZCHQPAVGPKWUPA-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromo group at the 4-position and a 4-ethoxybenzyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 4-bromo-6-chloropyrimidine, undergoes a nucleophilic substitution reaction with 4-ethoxybenzylamine in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(4-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-6-(4-ethoxybenzyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-(4-methoxybenzyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-6-(4-ethoxybenzyl)pyrimidine: Similar structure but with a chloro group instead of a bromo group.

    4-Bromo-6-(4-ethoxyphenyl)pyrimidine: Similar structure but with an ethoxyphenyl group instead of an ethoxybenzyl group.

Uniqueness

4-Bromo-6-(4-ethoxybenzyl)pyrimidine is unique due to the presence of both a bromo group and an ethoxybenzyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.

Properties

IUPAC Name

4-bromo-6-[(4-ethoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQPAVGPKWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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